molecular formula C11H7BrO2S B1273626 4-(4-bromophenyl)thiophene-2-carboxylic Acid CAS No. 26145-14-2

4-(4-bromophenyl)thiophene-2-carboxylic Acid

Cat. No. B1273626
CAS RN: 26145-14-2
M. Wt: 283.14 g/mol
InChI Key: PZHUPHYFDBYWCQ-UHFFFAOYSA-N
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Description

The compound "4-(4-bromophenyl)thiophene-2-carboxylic Acid" is a brominated thiophene derivative, which is a part of a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromophenyl group attached to the thiophene ring suggests potential for further chemical modifications, as bromine is a good leaving group in many organic reactions .

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, direct bromination of ethyl 5-alkylthiophene-2-carboxylates followed by saponification has been shown to yield ethyl 5-alkyl-4-bromothiophene-2-carboxylates with high selectivity and without isomerization of the alkyl substituents . Additionally, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through successive lithiations and bromination starting from thiophene has been reported, demonstrating the versatility of bromination reactions in thiophene chemistry .

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of a new thiophene derivative was confirmed by NMR, mass spectrometry, and X-ray crystallography . The crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have also been determined, providing insights into the hydrogen bonding and molecular interactions present in these compounds .

Chemical Reactions Analysis

Brominated thiophene derivatives can undergo a variety of chemical reactions due to the presence of the bromine atom, which can act as a leaving group. For instance, Suzuki cross-coupling reactions have been employed to synthesize novel thiophene-based derivatives with spasmolytic activity . The reactivity of these compounds can be further studied using density functional theory (DFT) calculations to understand their electronic properties and predict their behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and DFT simulations have been used to investigate the geometric parameters, vibrational frequencies, and molecular orbital energies of these compounds . Such studies are essential for understanding the stability and reactivity of the compounds, as well as for predicting their potential applications.

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
    • The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes include the development of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry .
    • They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
    • Thiophene-based drugs have been proven to be effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Synthesis of Anticancer Agents

    • 2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents .
    • The method involves the synthesis of 2-Butylthiophene and its subsequent use in the creation of anticancer agents .
    • The outcome is the development of effective anticancer drugs .
  • Synthesis of Anti-atherosclerotic Agents

    • 2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents .
    • The method involves the synthesis of 2-Octylthiophene and its subsequent use in the creation of anti-atherosclerotic agents .
    • The outcome is the development of effective anti-atherosclerotic drugs .
  • Synthesis of 6-O-arylpropargyl diazalides

    • “2-(4-Bromophenyl)thiophene”, a similar compound to “4-(4-bromophenyl)thiophene-2-carboxylic Acid”, is used as a reagent in the synthesis of 6-O-arylpropargyl diazalides .
    • These compounds have shown activity against Streptococcus pneumoniae .
  • Production of Suprofen

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
    • The production process involves the treatment of thiophene-2-carboxylic acid with LDA, leading to double deprotonation to give the 5-lithio derivative .
    • This derivative is a precursor to many 5-substituted derivatives .
  • Heterocyclic Building Blocks

    • “4-(4-Bromophenyl)thiophene-2-carboxylic Acid” is used as a heterocyclic building block in the synthesis of various organic compounds .
    • The methods of application involve the use of this compound in the synthesis of more complex molecules .
    • The outcomes include the development of a variety of organic compounds with potential applications in various fields .
  • Synthesis of 6-O-arylpropargyl diazalides

    • “2-(4-Bromophenyl)thiophene”, a similar compound to “4-(4-bromophenyl)thiophene-2-carboxylic Acid”, is used as a reagent in the synthesis of 6-O-arylpropargyl diazalides .
    • These compounds have shown activity against Streptococcus pneumoniae .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, and Eye Irrit. 2. It has hazard statements H302, H319, and H413, indicating it is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life . Precautionary statements include P273, P301 + P312 + P330, and P305 + P351 + P338, advising to avoid release to the environment, call a poison center if swallowed, and rinse cautiously with water if it gets in the eyes .

properties

IUPAC Name

4-(4-bromophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHUPHYFDBYWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373754
Record name 4-(4-bromophenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)thiophene-2-carboxylic Acid

CAS RN

26145-14-2
Record name 4-(4-bromophenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)thiophene-2-carboxylic acid
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